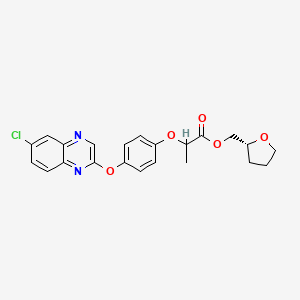![molecular formula C18H16BrF2N3OS B14796264 (10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine](/img/structure/B14796264.png)
(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine is a complex organic compound characterized by its unique structural features. This compound contains a thiazinoisoquinoline core, which is a fused bicyclic system incorporating a thiazine ring and an isoquinoline ring. The presence of bromine, difluorophenyl, and methoxy groups further enhances its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the thiazinoisoquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused bicyclic system.
Introduction of the bromine atom: Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions.
Attachment of the difluorophenyl group: This step involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the difluorophenyl group is coupled with the thiazinoisoquinoline core in the presence of a palladium catalyst.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound is explored for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar compounds to (4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine include:
- (4aR,6R,8aS)-8a-(2,4-Difluorophenyl)-6-(1H-pyrazol-4-yl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-amine
- (4aR,8aS)-8a-(2,4-Difluorophenyl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-amine
- (4aR,8aS)-8a-(2,6-Difluorophenyl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-amine
These compounds share structural similarities but differ in specific substituents and functional groups, which can influence their chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C18H16BrF2N3OS |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine |
InChI |
InChI=1S/C18H16BrF2N3OS/c1-25-16-12-6-18(13-3-2-10(20)5-15(13)21)9(8-26-17(22)24-18)4-11(12)14(19)7-23-16/h2-3,5,7,9H,4,6,8H2,1H3,(H2,22,24)/t9?,18-/m0/s1 |
Clave InChI |
CDJNWHGOQQYAGP-AHMWTOSDSA-N |
SMILES isomérico |
COC1=NC=C(C2=C1C[C@]3(C(C2)CSC(=N3)N)C4=C(C=C(C=C4)F)F)Br |
SMILES canónico |
COC1=NC=C(C2=C1CC3(C(C2)CSC(=N3)N)C4=C(C=C(C=C4)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


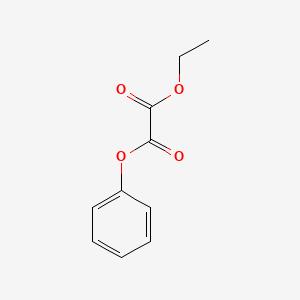
![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
![1-[3-(Oxan-3-yl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol](/img/structure/B14796213.png)
![benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B14796224.png)
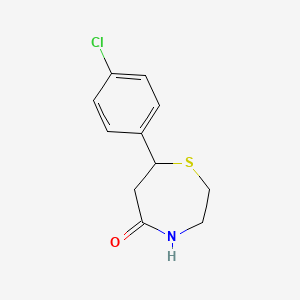

![rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14796242.png)
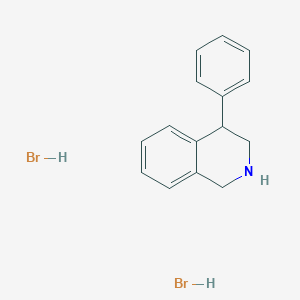

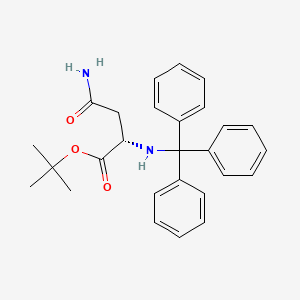
![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
